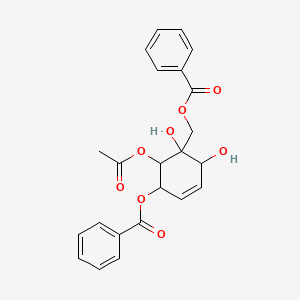
Uvarigranol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uvarigranol B is a polyoxygenated cyclohexene compound isolated from the roots of the plant Uvaria grandiflora Roxb, which belongs to the Annonaceae family . This natural product has garnered significant interest due to its unique chemical structure and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uvarigranol B involves several steps, starting from the extraction of the roots of Uvaria grandiflora. The compound is typically isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC) and column chromatography . The specific reaction conditions for the synthesis of this compound have not been extensively documented, but it generally involves the use of organic solvents and reagents to facilitate the extraction and purification processes.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its synthesis. Most of the available this compound is obtained through the extraction from the plant Uvaria grandiflora, followed by purification using chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions: Uvarigranol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to introduce oxygen-containing functional groups into the this compound molecule.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) to replace certain functional groups with halogens.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Uvarigranol B serves as a valuable compound for studying the reactivity and transformation of polyoxygenated cyclohexenes.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of Uvarigranol B involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
- Uvarigranol A
- Uvarigranol E
- Uvarigranol F
- Zeylenol
Propiedades
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














